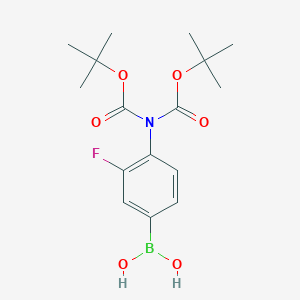

4-Bis(N-Boc)amino-3-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bis(N-Boc)amino-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 2377609-87-3 . It has a molecular weight of 355.17 . The IUPAC name for this compound is (4-(bis(tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.17 . It should be stored in a refrigerated environment .Scientific Research Applications

Catalytic Applications in Peptide Synthesis

One significant area of application for compounds related to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid is in peptide synthesis. For instance, alkane-gem-diboronic acids have shown promise as versatile organoboron catalysts for dehydrative amidation of α-amino acids, enhancing the synthesis process with reduced epimerization of electrophiles. This catalysis is compatible with various functionalized α-amino acids bearing common N-protecting groups used in peptide synthesis, such as Boc, Cbz, and Fmoc, facilitating a mild catalytic peptide condensation (Michigami et al., 2019).

Involvement in Synthesis of Biologically Active Compounds

Boronic acid derivatives, including those related to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid, play a crucial role in the synthesis of biologically active compounds. Such derivatives are extensively utilized in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and other essential synthetic chemistry processes. The unique properties of these compounds, such as the ability to form stable boronate esters, make them valuable in various synthetic pathways (Das et al., 2003).

Role in Antimicrobial and Antiviral Activities

Certain derivatives, akin to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid, have been synthesized and evaluated for their antimicrobial and antiviral properties. For example, bis(2-amidophenyl) diselenides with amino acid and dipeptide moieties have shown potential as antiviral, antibacterial, and antifungal agents, illustrating the broad-spectrum utility of boronic acid derivatives in medicinal chemistry (Palus et al., 2008).

Utility in Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 3-fluoroazetidine-3-carboxylic acid, involves processes where compounds related to 4-Bis(N-Boc)amino-3-fluorophenylboronic acid can be intermediates. These fluorinated compounds are gaining importance as building blocks in medicinal chemistry due to their potential in drug development (Van Hende et al., 2009).

Safety and Hazards

The compound is considered hazardous and has several precautionary statements associated with it. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact during pregnancy/while nursing, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOXRNGFOOHMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bis(N-Boc)amino-3-fluorophenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)

![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)

![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)